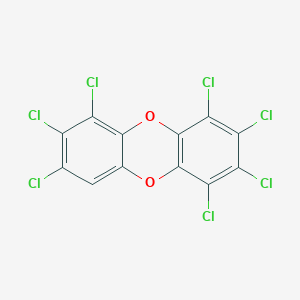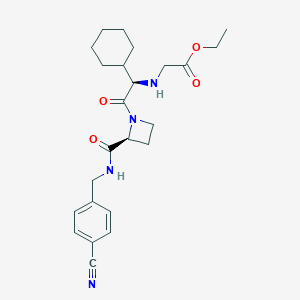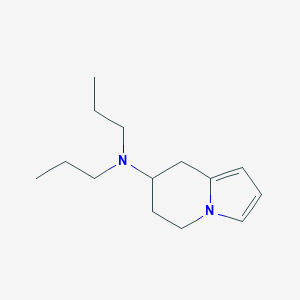
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine, also known as DPIA, is a chemical compound that has gained attention in scientific research for its potential applications in the field of medicine. DPIA is a derivative of indolizidine, a class of alkaloids found in various plant species.
Mecanismo De Acción
The mechanism of action of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is not fully understood. However, it has been suggested that N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine acts as a partial agonist at the serotonin receptor, which may contribute to its effects on mood and behavior. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been shown to affect the activity of certain enzymes and ion channels, which may contribute to its effects on cancer cells.
Efectos Bioquímicos Y Fisiológicos
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to have various biochemical and physiological effects. In animal studies, N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to increase locomotor activity and reduce anxiety-like behavior. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been shown to inhibit the growth of certain cancer cell lines. However, further studies are needed to fully understand the biochemical and physiological effects of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is that it is relatively easy to synthesize and purify, which makes it a useful tool for scientific research. However, one limitation of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is that its mechanism of action is not fully understood, which makes it difficult to interpret its effects on biological systems.
Direcciones Futuras
There are several future directions for the study of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine. One direction is to further investigate its potential use in neuropharmacology, particularly in the treatment of mood disorders. Another direction is to investigate its potential use in cancer research, particularly in the development of new cancer therapies. Additionally, further studies are needed to fully understand the biochemical and physiological effects of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine, as well as its mechanism of action.
Métodos De Síntesis
The synthesis of N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine involves the use of various reagents and solvents. One of the most common methods for synthesizing N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine is through the reaction of N,N-dipropyltryptamine with sodium borohydride in the presence of acetic acid. This reaction yields N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine as the final product. Another method involves the use of palladium-catalyzed cross-coupling reactions to form the desired product.
Aplicaciones Científicas De Investigación
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been studied for its potential application in various fields of medicine, including neuropharmacology and cancer research. In neuropharmacology, N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has been shown to have an affinity for the serotonin receptor, which is involved in the regulation of mood, appetite, and sleep. N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine has also been studied for its potential use in cancer research, as it has been shown to inhibit the growth of certain cancer cell lines.
Propiedades
Número CAS |
140848-65-3 |
|---|---|
Nombre del producto |
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine |
Fórmula molecular |
C14H24N2 |
Peso molecular |
220.35 g/mol |
Nombre IUPAC |
N,N-dipropyl-5,6,7,8-tetrahydroindolizin-7-amine |
InChI |
InChI=1S/C14H24N2/c1-3-8-15(9-4-2)14-7-11-16-10-5-6-13(16)12-14/h5-6,10,14H,3-4,7-9,11-12H2,1-2H3 |
Clave InChI |
BCXCDTKLXHURCX-UHFFFAOYSA-N |
SMILES |
CCCN(CCC)C1CCN2C=CC=C2C1 |
SMILES canónico |
CCCN(CCC)C1CCN2C=CC=C2C1 |
Sinónimos |
7-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine 7-N,N-dipropylamino-5,6,7,8-tetrahydroindolizine, (R)-isomer DIP-5,6,7,8-TETIND |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



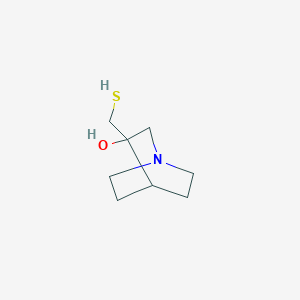
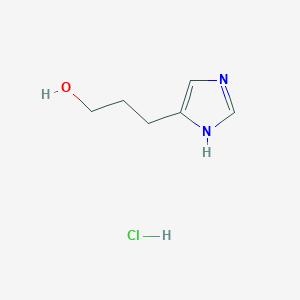

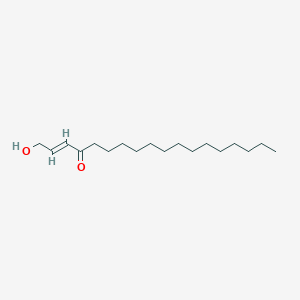
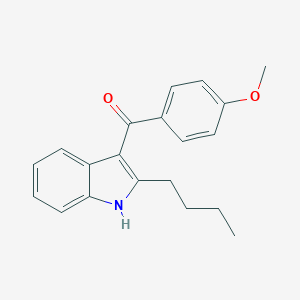
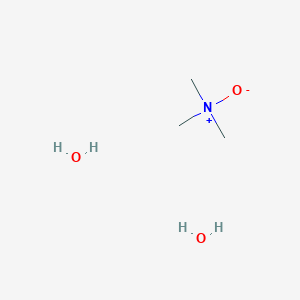
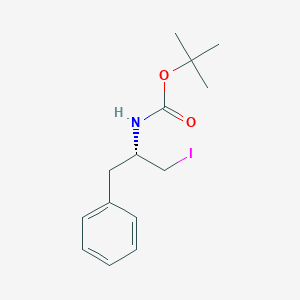
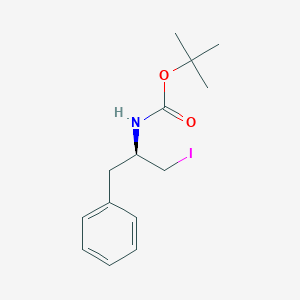
![(betaS)-beta-[(1,1-tert-Butyloxycarbonyl)amino]-4-benzyloxy-benzenepropanoic Acid Methyl Ester](/img/structure/B131694.png)
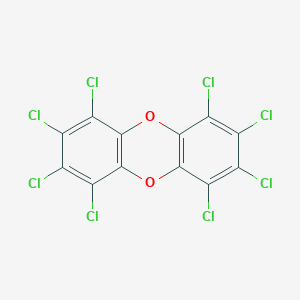
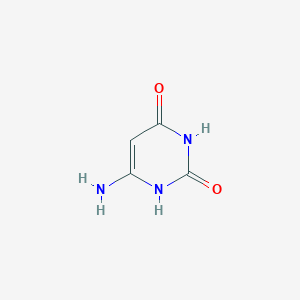
![methyl (2E)-3-[4-(benzyloxy)phenyl]prop-2-enoate](/img/structure/B131701.png)
